molecular formula C15H10O3 B8581517 4-(Benzofuran-2-yl)benzoic acid

4-(Benzofuran-2-yl)benzoic acid

Cat. No. B8581517
M. Wt: 238.24 g/mol
InChI Key: VSNNTVMTUYOYTB-UHFFFAOYSA-N
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Patent
US07115750B1

Procedure details

Benzofuranyl-2-boric acid (2.1 g), palladium tetratriphenylphosphine (200 mg) and 2M aqueous sodium carbonate solution were added to toluene (40 ml)-ethanol (10 ml) solution of ethyl 4-bromobenzoate (2.3 g), which was refluxed at 80° C. for 5 hours under an argon atmosphere. The reaction mixture was diluted with water, and extraction was conducted using ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride solution, dried, and then concentrated. The resulting residue was purified using silica gel chromatography (development solvent; ethyl acetate:hexane=1:4), and concentrated, which was dissolved in methanol (10 ml)-THF (10 ml). 8 mol of aqueous sodium hydroxide solution (8 ml) was added to the resulting solution at room temperature, which was stirred for 2 hours. After 1 mol of hydrochloric acid was added to the reaction mixture to make the mixture acidic, extraction was conducted using ethyl acetate-THF (1:1). The organic layer was washed with water and saturated aqueous sodium chloride solution, dried, and then concentrated. The resulting residue was washed with hexane to give the titled compound (2.272 g).
[Compound]
Name
Benzofuranyl-2-boric acid
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetratriphenylphosphine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[Na+].[Na+].Br[C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][CH:9]=1.[OH-].[Na+].Cl.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C(OCC)(=O)C.C(O)C>[O:13]1[C:12]([C:11]2[CH:17]=[CH:18][C:8]([C:1]([OH:2])=[O:4])=[CH:9][CH:10]=2)=[CH:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]1=2 |f:0.1.2,4.5|

Inputs

Step One
Name
Benzofuranyl-2-boric acid
Quantity
2.1 g
Type
reactant
Smiles
Name
palladium tetratriphenylphosphine
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
which was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
which was dissolved in methanol (10 ml)-THF (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resulting residue was washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C2=C(C=C1C1=CC=C(C(=O)O)C=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.272 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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